molecular formula C24H24O3 B565227 3',4'-Dibenzyloxy-1-phenyl-2-butanone CAS No. 24538-59-8

3',4'-Dibenzyloxy-1-phenyl-2-butanone

Cat. No.: B565227
CAS No.: 24538-59-8
M. Wt: 360.453
InChI Key: TUCUMIQWAWGZGF-UHFFFAOYSA-N
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Description

3’,4’-Dibenzyloxy-1-phenyl-2-butanone is a synthetic compound with the molecular formula C24H24O3 and a molecular weight of 360.45 . It is known for its unique chemical structure, which includes two benzyloxy groups attached to a phenyl ring and a butanone moiety.

Preparation Methods

The synthesis of 3’,4’-Dibenzyloxy-1-phenyl-2-butanone typically involves the reaction of 3’,4’-dibenzyloxybenzaldehyde with a suitable ketone precursor under specific reaction conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, followed by reduction to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3’,4’-Dibenzyloxy-1-phenyl-2-butanone undergoes various chemical reactions, including:

Scientific Research Applications

3’,4’-Dibenzyloxy-1-phenyl-2-butanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’,4’-Dibenzyloxy-1-phenyl-2-butanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3,4-bis(phenylmethoxy)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O3/c1-2-9-22(25)21-14-15-23(26-17-19-10-5-3-6-11-19)24(16-21)27-18-20-12-7-4-8-13-20/h3-8,10-16H,2,9,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCUMIQWAWGZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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